3-Bromo-5-methylisoxazole-4-carboxylic acid

Catalog No.
S682200
CAS No.
130742-22-2
M.F
C5H4BrNO3
M. Wt
205.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-methylisoxazole-4-carboxylic acid

CAS Number

130742-22-2

Product Name

3-Bromo-5-methylisoxazole-4-carboxylic acid

IUPAC Name

3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9)

InChI Key

MWOSKCLDLLPNFA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)Br)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)Br)C(=O)O

Isoxazoles in Drug Discovery

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Preparation of Isoxazole Derivatives

3-Bromo-5-methylisoxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique isoxazole structure. The molecular formula for this compound is C5H4BrNO3C_5H_4BrNO_3, and it has a molecular weight of approximately 205.994 g/mol. This compound features a bromine atom at the 3-position and a carboxylic acid functional group at the 4-position of the isoxazole ring, which contributes to its chemical reactivity and biological activity. It has a density of 1.865 g/cm³ and a boiling point of 349.62°C at standard atmospheric pressure .

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated, resulting in an isoxazole derivative .

Research indicates that 3-Bromo-5-methylisoxazole-4-carboxylic acid exhibits significant biological activity, particularly in the realm of pharmaceuticals. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some studies suggest that this compound can inhibit bacterial growth.
  • Neuroprotective Agents: It may have protective effects on neuronal cells, making it a candidate for treating neurodegenerative diseases.
  • Antitumor Activity: Preliminary studies indicate potential effectiveness against various cancer cell lines .

Several synthesis methods have been developed for 3-Bromo-5-methylisoxazole-4-carboxylic acid:

  • Starting from Methyl 3-Bromo-5-methylisoxazole-4-carboxylate: This method involves hydrolysis followed by decarboxylation.
  • Using Bromoacetic Acid: Reaction with appropriate amines can yield the desired compound through cyclization processes.
  • Via Electrophilic Aromatic Substitution: Bromination of 5-methylisoxazole followed by carboxylation can also lead to this compound .

3-Bromo-5-methylisoxazole-4-carboxylic acid serves various applications in organic synthesis and medicinal chemistry:

  • Building Block in Organic Synthesis: It is used as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in treating infections and cancers.
  • Research Tool: Employed in biochemical research to study enzyme interactions and metabolic pathways .

Interaction studies involving 3-Bromo-5-methylisoxazole-4-carboxylic acid have focused on its binding affinity with biological targets:

  • Protein Kinases: Investigations into how this compound interacts with specific kinases could reveal insights into its mechanism of action in cellular signaling pathways.
  • Enzyme Inhibition: Studies have indicated that it may inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes .

Several compounds share structural characteristics with 3-Bromo-5-methylisoxazole-4-carboxylic acid, including:

Compound NameStructure CharacteristicsUnique Features
4-Isoxazolecarboxylic AcidSimilar isoxazole structureLacks bromine substitution
3-Chloro-5-methylisoxazoleChlorine instead of bromineDifferent halogen affects reactivity
3-MethylisoxazoleNo halogen substitutionSimplified structure with varied biological activity
5-MethylisoxazoleLacks carboxylic acid functionalityFocused on neuroprotective properties

These comparisons highlight the uniqueness of 3-Bromo-5-methylisoxazole-4-carboxylic acid due to its specific halogen substitution and functional groups, which influence its chemical behavior and biological activity significantly .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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